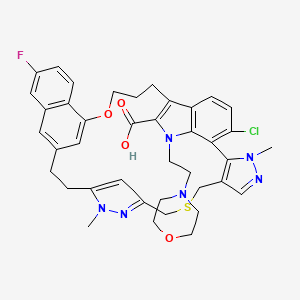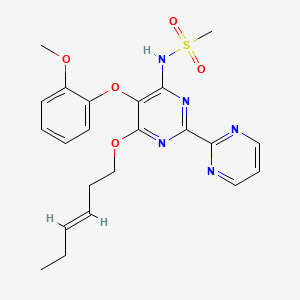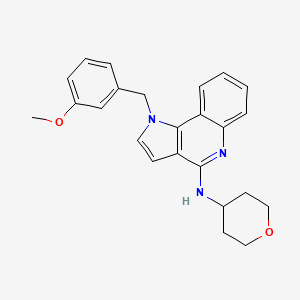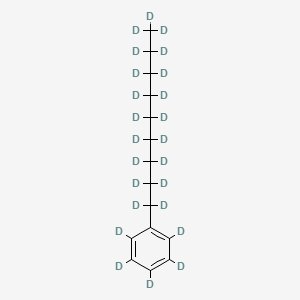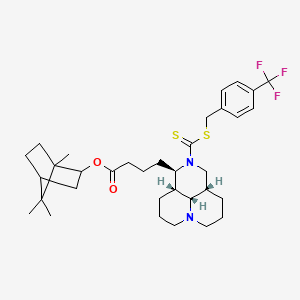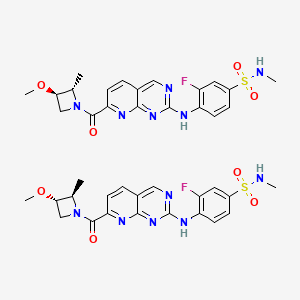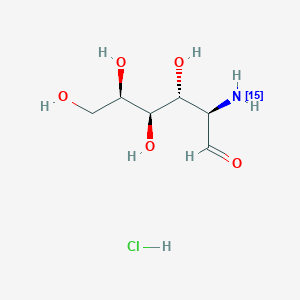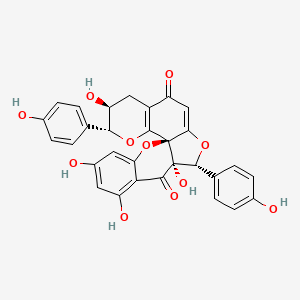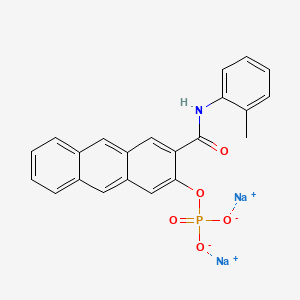
Naphthol AS-GR phosphate (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthol AS-GR phosphate (disodium) is a chemical compound with the molecular formula C22H16NO5PNa2 and a molecular weight of 451.32 g/mol . It is commonly used in histochemical studies due to its ability to produce highly insoluble dark green stains . This compound is also known for its intense green fluorescence, making it useful in various biochemical applications .
Preparation Methods
Naphthol AS-GR phosphate (disodium) is typically synthesized through a phosphorylation reaction. The process involves reacting Naphthol AS-GR with phosphoric acid and sodium hydroxide under controlled conditions . The reaction yields Naphthol AS-GR phosphate (disodium) as the final product. Industrial production methods follow similar synthetic routes but are optimized for large-scale manufacturing to ensure high purity and yield .
Chemical Reactions Analysis
Naphthol AS-GR phosphate (disodium) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert Naphthol AS-GR phosphate (disodium) into different reduced forms.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Naphthol AS-GR phosphate (disodium) has a wide range of scientific research applications:
Histochemistry: It is used as a substrate for acid and alkaline phosphatases, producing highly insoluble dark green stains that are valuable in histochemical studies.
Biochemistry: The compound’s intense green fluorescence makes it useful in various biochemical assays and diagnostic applications.
Medicine: It is employed in diagnostic assays to detect enzyme activities in biological samples.
Mechanism of Action
The mechanism of action of Naphthol AS-GR phosphate (disodium) involves its role as a substrate for phosphatases. When acted upon by acid or alkaline phosphatases, the compound undergoes hydrolysis, releasing naphthol AS-GR, which then reacts with diazonium salts to form highly insoluble azo-dyes . This reaction is crucial for its staining properties in histochemical applications.
Comparison with Similar Compounds
Naphthol AS-GR phosphate (disodium) can be compared with other similar compounds such as:
- Naphthol AS-MX phosphate disodium salt
- Naphthol AS-TR phosphate disodium salt
- Naphthol AS phosphate disodium salt
These compounds share similar staining properties and applications but differ in their specific chemical structures and reactivity. Naphthol AS-GR phosphate (disodium) is unique due to its intense green fluorescence and high insolubility, making it particularly valuable in specific histochemical and biochemical applications.
Properties
Molecular Formula |
C22H16NNa2O5P |
|---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
disodium;[3-[(2-methylphenyl)carbamoyl]anthracen-2-yl] phosphate |
InChI |
InChI=1S/C22H18NO5P.2Na/c1-14-6-2-5-9-20(14)23-22(24)19-12-17-10-15-7-3-4-8-16(15)11-18(17)13-21(19)28-29(25,26)27;;/h2-13H,1H3,(H,23,24)(H2,25,26,27);;/q;2*+1/p-2 |
InChI Key |
VWSQOOQCTMSZBI-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC4=CC=CC=C4C=C3C=C2OP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


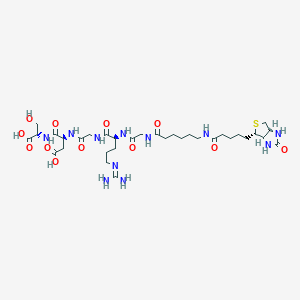
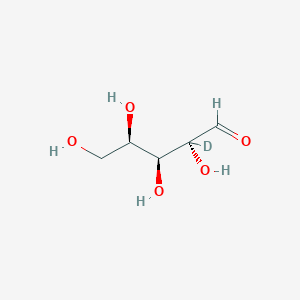

![N-[5-[7-[(4-tert-butylpiperazin-1-yl)methyl]-6-methyl-2-morpholin-4-ylthieno[3,2-d]pyrimidin-4-yl]-2-methoxypyridin-3-yl]methanesulfonamide](/img/structure/B12392102.png)

